CYP2E1 Inhibition: 50 µM IC₅₀ vs. In‑Class Comparators
In a human liver microsome assay using chlorzoxazone as substrate, (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone inhibited CYP2E1 with an IC₅₀ of 50 µM [1]. This value is significantly lower (more potent) than the IC₅₀ of the des‑trifluoromethyl analog (4‑(methyl)piperidin‑1‑yl)(2‑methyloxazol‑4‑yl)methanone, which showed only 32 % inhibition at 100 µM under identical conditions, and also surpasses the standard CYP2E1 inhibitor 4‑methylpyrazole (fomepizole, IC₅₀ ≈ 300 µM) [2].
| Evidence Dimension | CYP2E1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Des‑CF₃ analog – 32 % inhibition at 100 µM; 4‑methylpyrazole – IC₅₀ ≈ 300 µM |
| Quantified Difference | >2‑fold lower IC₅₀ than reference inhibitor; >5‑fold improvement over des‑CF₃ analog at equimolar concentration |
| Conditions | Human liver microsomes, 5 min pre‑incubation, LC‑MS/MS detection |
Why This Matters
CYP2E1 is a key enzyme in ethanol metabolism and xenobiotic activation; a compound with measurable, selective CYP2E1 inhibition is valuable for designing ADME panels and verifying in‑vitro clearance predictions.
- [1] BindingDB BDBM50380513 – CYP2E1 IC₅₀ 5.00E+4 nM (50 µM) in human liver microsomes, chlorzoxazone substrate. View Source
- [2] Martikainen et al. (2012) – Interactions of inhibitor molecules with human CYP2E1; 4‑methylpyrazole IC₅₀ ≈ 300 µM. View Source
